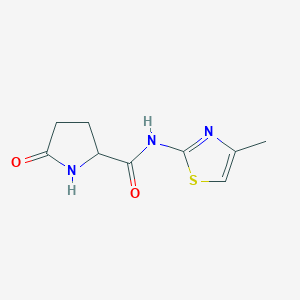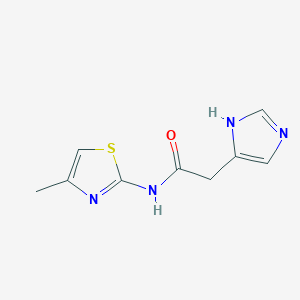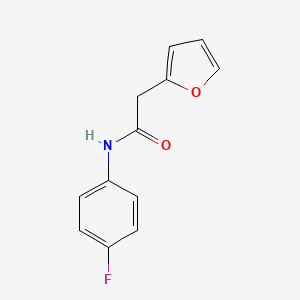
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, also known as MTDP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is not fully understood, but studies have shown that it works by inhibiting the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells. By inhibiting this pathway, N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also reduce the levels of reactive oxygen species, which are involved in inflammation and cancer.
実験室実験の利点と制限
One advantage of using N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has a high yield. It also has low toxicity, making it safe to use in cell culture experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
For research include investigating the mechanism of action and exploring its potential in other areas of research.
合成法
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can be synthesized using a simple one-pot reaction. The starting materials for the synthesis are 2-amino-4-methylthiazole, ethyl acetoacetate, and 2-chloro-1,3-dimethylimidazolinium chloride. The reaction involves the condensation of these three compounds in the presence of a base catalyst, such as potassium carbonate, to form N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. The yield of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide from this reaction is typically around 70%.
科学的研究の応用
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This makes N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-5-4-15-9(10-5)12-8(14)6-2-3-7(13)11-6/h4,6H,2-3H2,1H3,(H,11,13)(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZLYFHRIAVSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)

![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)




![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)


